Rivaroxaban diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

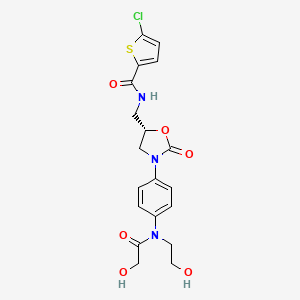

5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O6S/c20-16-6-5-15(30-16)18(27)21-9-14-10-23(19(28)29-14)13-3-1-12(2-4-13)22(7-8-24)17(26)11-25/h1-6,14,24-25H,7-11H2,(H,21,27)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZABLIJBKARJCB-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)CO)CNC(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCO)C(=O)CO)CNC(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676133 |

Source

|

| Record name | 5-Chloro-N-{[(5S)-3-{4-[(hydroxyacetyl)(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160170-00-2 |

Source

|

| Record name | Rivaroxaban diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160170002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-{[(5S)-3-{4-[(hydroxyacetyl)(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIVAROXABAN DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KS80AIP17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidating the Structure of the Rivaroxaban Diol Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban, an oral direct factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic disorders.[1] Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety. Rivaroxaban undergoes extensive metabolism, with approximately two-thirds of the administered dose being subject to metabolic degradation.[2] The primary metabolic pathways involve the oxidative degradation of the morpholinone moiety, mediated by cytochrome P450 enzymes (CYP3A4/5 and CYP2J2), and CYP-independent hydrolysis of amide bonds.[2][3]

One of the key metabolic transformations is the hydroxylation of the morpholinone ring, leading to the formation of various hydroxylated metabolites. While the term "rivaroxaban diol metabolite" is used commercially for a reference standard (CAS 1160170-00-2), the primary scientific literature identifies these initial oxidative products by specific nomenclature, such as M-2.[3] Further oxidation of these hydroxylated intermediates can lead to ring-opened products, such as metabolite M-1, which is a major metabolite found in hepatocytes.[3] This technical guide provides a consolidated overview of the methodologies and workflows employed in the structure elucidation of these critical hydroxylated metabolites of rivaroxaban, with a focus on the initial dihydroxylated species.

Metabolic Pathway of Rivaroxaban

The metabolic cascade of rivaroxaban primarily targets the morpholinone ring. The initial step involves hydroxylation, which can occur at different positions on this ring, leading to mono-hydroxylated and subsequently di-hydroxylated species. These diol metabolites are then susceptible to further oxidative cleavage, resulting in ring-opened structures.

Caption: Figure 1: Metabolic Pathway of Rivaroxaban to Hydroxylated Metabolites.

Experimental Workflow for Structure Elucidation

The process of identifying and characterizing the this compound metabolite involves a multi-step workflow, beginning with in vitro metabolism studies and culminating in detailed spectroscopic analysis.

Caption: Figure 2: Experimental Workflow for Metabolite Structure Elucidation.

Experimental Protocols

In Vitro Incubation

-

Objective: To generate metabolites of rivaroxaban using liver microsomal or hepatocyte preparations.

-

Procedure:

-

Radiolabeled [14C]Rivaroxaban is incubated with liver microsomes or cryopreserved hepatocytes from human, rat, or dog origin.

-

The incubation mixture contains a buffered solution (e.g., potassium phosphate buffer, pH 7.4) and necessary cofactors, such as an NADPH-regenerating system (for microsomes).

-

Incubations are typically carried out at 37°C for a specified period (e.g., 60 minutes).

-

The reaction is terminated by the addition of an organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Following centrifugation, the supernatant containing the parent drug and its metabolites is collected for analysis.

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate rivaroxaban from its metabolites.

-

Typical System:

-

Column: A reverse-phase C18 column (e.g., Phenomenex Luna 5 µm C18, 250 x 4.6 mm).[4]

-

Mobile Phase: A gradient elution is commonly used, with a mixture of an aqueous phase (e.g., 10 mmol/L ammonium acetate with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[5]

-

Detection:

-

UV detection at a wavelength of approximately 250 nm.

-

For radiolabeled studies, an in-line radioactivity detector is used.

-

-

Mass Spectrometry (MS)

-

Objective: To determine the mass of the metabolites and their fragmentation patterns for structural elucidation.

-

Typical System:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.[5]

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) is used.

-

MS/MS Analysis: Collision-induced dissociation (CID) is performed to generate fragment ions. The fragmentation pattern of the metabolite is compared with that of the parent drug to identify the site of metabolic modification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain detailed structural information, including the precise location of hydroxyl groups.

-

Procedure:

-

The metabolite of interest is isolated and purified, often using preparative HPLC.

-

A sufficient quantity of the purified metabolite (typically in the microgram to milligram range) is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

A suite of NMR experiments is conducted, including:

-

1H NMR: To identify proton signals and their multiplicities.

-

13C NMR: To identify carbon signals.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish correlations between protons and carbons, which is essential for assigning the structure.

-

-

The chemical shifts and coupling constants of the metabolite are compared with those of the parent rivaroxaban to pinpoint the structural changes.

-

Quantitative Data

| Compound | Molecular Formula | [M+H]+ (m/z) | Key Diagnostic Information |

| Rivaroxaban | C19H18ClN3O5S | 436.07 | Parent drug |

| Mono-hydroxylated Metabolite (e.g., M-2) | C19H18ClN3O6S | 452.07 | A mass shift of +16 Da from rivaroxaban, indicative of the addition of one oxygen atom. |

| Diol Metabolite | C19H18ClN3O7S | 468.06 | A mass shift of +32 Da from rivaroxaban, indicative of the addition of two oxygen atoms. |

Conclusion

The structure elucidation of the this compound metabolite is a systematic process that relies on the generation of the metabolite through in vitro systems, followed by its separation and characterization using advanced analytical techniques. The combination of HPLC for separation, mass spectrometry for mass determination and fragmentation analysis, and NMR spectroscopy for detailed structural assignment provides a powerful toolkit for identifying and confirming the chemical structure of this and other drug metabolites. The primary site of oxidative metabolism on rivaroxaban is the morpholinone ring, leading to hydroxylated species that are key intermediates in its metabolic cascade. A thorough understanding of these metabolites is fundamental for drug development professionals in assessing the overall disposition and safety profile of rivaroxaban.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Rivaroxaban(366789-02-8) 1H NMR spectrum [chemicalbook.com]

- 5. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Rivaroxaban Diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivaroxaban, an oral anticoagulant and direct factor Xa inhibitor, is susceptible to degradation under certain conditions, leading to the formation of various impurities. Among these is Rivaroxaban diol (CAS No: 1160170-00-2), a key metabolite and hydrolytic degradation product. Understanding the synthesis and comprehensive characterization of this impurity is critical for quality control, stability studies, and ensuring the safety and efficacy of Rivaroxaban drug products. This technical guide provides an in-depth overview of the synthesis of this compound via forced degradation and its characterization using modern analytical techniques.

Introduction

This compound, with the molecular formula C₁₉H₂₀ClN₃O₆S and a molecular weight of 453.9 g/mol , is a significant related substance of Rivaroxaban. It is formed through the hydrolytic cleavage of the morpholinone ring of the parent drug. The presence of this and other impurities must be carefully monitored and controlled within acceptable limits as defined by regulatory bodies such as the ICH. This guide outlines the methodologies for the targeted synthesis of this compound for its use as a reference standard and details the analytical techniques for its unambiguous identification and quantification.

Synthesis of this compound

The primary route for the laboratory-scale synthesis of this compound is through the forced degradation of Rivaroxaban under hydrolytic conditions. This process mimics the degradation pathways the drug might undergo during its shelf-life or in vivo.

Experimental Protocol: Synthesis via Forced Hydrolysis

Objective: To synthesize this compound by subjecting Rivaroxaban to acidic and basic stress conditions.

Materials:

-

Rivaroxaban Active Pharmaceutical Ingredient (API)

-

Hydrochloric Acid (HCl), 1N solution

-

Sodium Hydroxide (NaOH), 1N solution

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Round bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Acid Hydrolysis:

-

Dissolve 100 mg of Rivaroxaban in 10 mL of methanol in a 50 mL round bottom flask.

-

Add 10 mL of 1N HCl to the solution.

-

Reflux the mixture at 60-70°C for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a 1N NaOH solution to pH ~7.

-

Concentrate the solution under reduced pressure to remove methanol.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

-

-

Base Hydrolysis:

-

Dissolve 100 mg of Rivaroxaban in 10 mL of methanol in a 50 mL round bottom flask.

-

Add 10 mL of 1N NaOH to the solution.

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture and neutralize with a 1N HCl solution to pH ~7.

-

Concentrate the solution under reduced pressure to remove methanol.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

-

-

Purification:

-

The crude product obtained from either hydrolysis method is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.

-

Collect the fractions containing the diol, combine them, and evaporate the solvent to yield the purified product.

-

Below is a diagram illustrating the synthesis and purification workflow.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized diol and to distinguish it from Rivaroxaban and other related impurities.

Experimental Protocol: HPLC Analysis

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 250 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.1 mg/mL.

The following diagram illustrates the logical workflow for the characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of this compound.

Experimental Protocol: LC-MS Analysis

-

LC System: A system similar to the one used for HPLC analysis.

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

-

Ionization Mode: Positive ion mode is typically used.

-

Data Acquisition: Full scan mode to detect the protonated molecular ion [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the diol structure and allowing for the assignment of all protons and carbons.

Sample Preparation: Dissolve 5-10 mg of the purified diol in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Data Presentation

The quantitative data obtained from the characterization of this compound are summarized in the tables below.

Table 1: Chromatographic and Mass Spectrometric Data

| Parameter | Rivaroxaban | This compound |

| Molecular Formula | C₁₉H₁₈ClN₃O₅S | C₁₉H₂₀ClN₃O₆S |

| Molecular Weight | 435.88 | 453.90 |

| [M+H]⁺ (m/z) | 436.08 | 454.09 |

| Typical HPLC Retention Time (min) | ~10-15 | ~5-8 |

Note: Retention times are approximate and can vary significantly based on the specific HPLC method used.

Table 2: Spectroscopic Data (Expected)

| Technique | This compound - Key Expected Signals |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons, the oxazolidinone ring protons, the chlorothiophene ring protons, and the aliphatic protons of the opened morpholinone ring, including new signals for the hydroxyl protons. |

| ¹³C NMR (DMSO-d₆) | Signals for all 19 carbon atoms, with shifts indicative of the aromatic rings, carbonyl groups, and aliphatic carbons, including those of the diol moiety. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), C=O stretching (amide and oxazolidinone, ~1740 and ~1650 cm⁻¹), and aromatic C=C stretching (~1600-1450 cm⁻¹). |

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The generation of this impurity through forced degradation allows for its isolation and use as a reference standard, which is crucial for the development and validation of stability-indicating analytical methods for Rivaroxaban. The detailed characterization using a suite of analytical techniques ensures the correct identification and purity assessment of the diol, supporting robust quality control in the pharmaceutical industry. The provided experimental protocols and data tables serve as a valuable resource for researchers and professionals involved in the development and analysis of Rivaroxaban.

In-depth Technical Guide on Rivaroxaban Diol: A Metabolite of Rivaroxaban

An Important Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The focus of extensive research has been on the parent drug, Rivaroxaban . Consequently, a wealth of data exists for its chemical properties, stability under various stress conditions, and the analytical methodologies for its detection and quantification.

In light of this information gap for Rivaroxaban diol, and to provide valuable and relevant technical insights for your research, we have compiled the requested in-depth guide on its parent compound, Rivaroxaban . The stability and degradation profile of the parent drug can often provide important clues and a foundational understanding for predicting the behavior of its metabolites.

An In-depth Technical Guide on the Core Chemical Properties and Stability of Rivaroxaban

This guide provides a comprehensive overview of the chemical properties and stability of Rivaroxaban, a widely used oral anticoagulant. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and visual representations of degradation pathways.

Chemical Properties of Rivaroxaban

Rivaroxaban is an oxazolidinone derivative with the chemical name 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₁₈ClN₃O₅S |

| Molecular Weight | 435.88 g/mol |

| CAS Number | 366789-02-8 |

| Appearance | White to yellowish powder |

| Solubility | Practically insoluble in water, soluble in dimethyl sulfoxide |

A related compound, this compound, is a metabolite of Rivaroxaban.[1] Its basic chemical properties are as follows:

| Property | Value |

| Molecular Formula | C₁₉H₂₀ClN₃O₆S |

| Molecular Weight | 453.9 g/mol |

Stability Profile of Rivaroxaban

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Rivaroxaban has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies:

Rivaroxaban has shown susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it is relatively stable under thermal and photolytic stress.

| Stress Condition | Observations |

| Acid Hydrolysis | Significant degradation observed. |

| Base Hydrolysis | Significant degradation observed. |

| Oxidative | Degradation observed in the presence of hydrogen peroxide. |

| Thermal | Relatively stable. |

| Photolytic | Relatively stable. |

Experimental Protocols for Stability-Indicating Methods

The development of a robust stability-indicating analytical method is paramount for the accurate quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Example of a Stability-Indicating RP-HPLC Method for Rivaroxaban:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Based on the UV absorption maximum of Rivaroxaban, often around 250 nm.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Injection Volume: 10-20 µL.

Forced Degradation Study Protocol:

-

Acid Degradation: Dissolve Rivaroxaban in a suitable solvent and treat with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C) for a specified duration. Neutralize the solution before injection.

-

Base Degradation: Treat the Rivaroxaban solution with a base (e.g., 0.1 N NaOH) under similar conditions as acid degradation, followed by neutralization.

-

Oxidative Degradation: Expose the Rivaroxaban solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 70-80 °C) for an extended period.

-

Photodegradation: Expose the drug substance (solid or in solution) to UV and visible light in a photostability chamber.

Visualization of Rivaroxaban Degradation Pathways

Understanding the degradation pathways is critical for identifying potential impurities and ensuring the safety and efficacy of the drug product. The following diagram illustrates a simplified logical workflow for a forced degradation study of Rivaroxaban.

Caption: A logical workflow for conducting forced degradation studies on Rivaroxaban.

This diagram outlines the process from subjecting the Rivaroxaban Active Pharmaceutical Ingredient (API) to various stress conditions, leading to the formation of degradation products. These products are then analyzed using a stability-indicating HPLC method, with further identification and characterization by LC-MS, NMR, and IR to establish the complete stability profile and degradation pathways.

References

In Vitro Metabolism of Rivaroxaban to its Diol Form: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of Rivaroxaban, with a specific focus on the formation of its dihydroxylated metabolite, often referred to as the "Rivaroxaban diol." This document details the metabolic pathways, enzymatic contributors, and experimental methodologies used to characterize these biotransformations.

Executive Summary

Rivaroxaban, an oral direct factor Xa inhibitor, undergoes extensive metabolism in the liver. The primary metabolic routes consist of oxidative degradation of the morpholinone moiety and, to a lesser extent, the oxazolidinone moiety, alongside cytochrome P450 (CYP)-independent amide hydrolysis.[1][2] The oxidative metabolism is principally mediated by cytochromes P450 3A4 (CYP3A4) and 2J2 (CYP2J2), leading to the formation of several mono-hydroxylated metabolites.[1][3][4] Subsequent oxidation of these initial metabolites can result in the formation of a dihydroxylated derivative, the this compound. This guide summarizes the available quantitative data, outlines detailed experimental protocols for studying this metabolic pathway in vitro, and provides visual representations of the key processes.

Metabolic Pathways of Rivaroxaban

The in vitro metabolism of Rivaroxaban is characterized by two main types of reactions:

-

Oxidative Metabolism: This is the major pathway, primarily targeting the morpholinone ring of the molecule. This process is dependent on CYP enzymes and leads to the formation of several hydroxylated metabolites.

-

Amide Hydrolysis: This is a CYP-independent pathway that involves the cleavage of amide bonds within the Rivaroxaban structure.

Formation of Hydroxylated Metabolites and the Diol Form

The formation of the this compound is a result of oxidative metabolism. The initial and key steps involve the hydroxylation of the morpholinone moiety, producing metabolites designated as M-2, M-3, and M-8.[1] A lesser pathway involves hydroxylation of the oxazolidinone moiety, resulting in metabolite M-9.[1]

The metabolite M-2 is considered the main product in microsomal incubations.[1] Further oxidation of these mono-hydroxylated intermediates is the proposed pathway for the formation of the this compound. While the precise sequence of these hydroxylation events is not fully detailed in publicly available literature, the existence of a "this compound metabolite" is confirmed, with a chemical formula of C₁₉H₂₀ClN₃O₆S.

The primary enzymes responsible for the oxidative metabolism of Rivaroxaban are CYP3A4 and CYP2J2.[1][3][4] Studies have indicated that CYP3A4 is responsible for approximately 18% and CYP2J2 for about 14% of the total elimination of Rivaroxaban.[2]

Below is a diagram illustrating the oxidative metabolic pathway of Rivaroxaban leading to the formation of its hydroxylated metabolites.

Quantitative Data on Rivaroxaban Metabolism

While detailed quantitative data on the formation of each specific hydroxylated metabolite, including the diol, is limited in publicly accessible literature, the following table summarizes the known contributions of the primary metabolizing enzymes to the overall clearance of Rivaroxaban.

| Enzyme/Pathway | Contribution to Total Rivaroxaban Elimination | Reference |

| CYP3A4 | ~18% | [2] |

| CYP2J2 | ~14% | [2] |

| CYP-independent Amide Hydrolysis | ~14% | [2] |

Experimental Protocols for In Vitro Metabolism Studies

The following sections provide detailed methodologies for conducting in vitro studies on Rivaroxaban metabolism, based on established practices for drug metabolism research.

Incubation with Human Liver Microsomes (HLMs)

This protocol is designed to assess the formation of hydroxylated metabolites of Rivaroxaban in a subcellular fraction enriched with CYP enzymes.

Materials:

-

Rivaroxaban

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and HLMs (a typical final concentration is 0.5 mg/mL microsomal protein).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add Rivaroxaban to the pre-incubated mixture to achieve the desired final concentration (e.g., 1-10 µM).

-

Addition of Cofactor: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Quenching of Reaction: Terminate the reaction at each time point by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining Rivaroxaban and the formed metabolites.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro metabolism study using human liver microsomes.

Analytical Methodology

The quantification of Rivaroxaban and its hydroxylated metabolites, including the diol form, is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the detection and quantification of multiple analytes in a complex biological matrix.

Key aspects of a typical LC-MS/MS method include:

-

Chromatographic Separation: A C18 reverse-phase column is commonly used to separate Rivaroxaban from its metabolites based on their polarity.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is employed for sensitive and specific detection. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard and constructing a calibration curve with standards of known concentrations.

Conclusion

The in vitro metabolism of Rivaroxaban to its diol form is a multi-step process initiated by CYP3A4- and CYP2J2-mediated hydroxylation of the parent molecule. This technical guide provides a framework for researchers and drug development professionals to understand and investigate this metabolic pathway. The provided experimental protocols and workflows serve as a foundation for designing and conducting robust in vitro studies. Further research, particularly the full elucidation of quantitative data on the formation of each hydroxylated metabolite and their specific enzyme kinetics, will provide a more complete picture of Rivaroxaban's biotransformation.

References

The Formation of Rivaroxaban Diol Metabolites in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban, an oral direct factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic disorders. Its metabolic fate in humans is a critical aspect of its pharmacological profile, influencing both efficacy and safety. A key metabolic pathway for rivaroxaban is oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated metabolites, including diols. This technical guide provides an in-depth overview of the rivaroxaban diol formation pathway in humans, summarizing quantitative data, detailing experimental protocols, and visualizing the metabolic cascade.

Rivaroxaban Metabolism Overview

Approximately two-thirds of a rivaroxaban dose is metabolized, with the remaining third excreted unchanged in the urine. The metabolic clearance of rivaroxaban is primarily hepatic, involving both CYP-dependent and CYP-independent pathways. The main enzymatic drivers of oxidative metabolism are CYP3A4/5 and CYP2J2.[1][2] The oxidative degradation of the morpholinone moiety is the principal metabolic route.[3]

The Diol Formation Pathway

The term "this compound" generally refers to di-hydroxylated metabolites of the parent compound. The formation of these metabolites is a result of oxidative processes catalyzed by CYP enzymes. The primary site of hydroxylation is the morpholinone ring of the rivaroxaban molecule.

The metabolic cascade leading to diol formation can be visualized as follows:

This pathway begins with the mono-hydroxylation of the morpholinone moiety of rivaroxaban, primarily by CYP3A4/5 and CYP2J2, to form metabolites such as M-2 and M-3. Subsequent hydroxylation of these mono-hydroxylated intermediates can lead to the formation of diol metabolites, for instance, M-8.[4] These hydroxylated metabolites can be further oxidized to other products, such as the ring-opened metabolite M-1.[4]

Quantitative Data on Rivaroxaban Metabolism

While unchanged rivaroxaban is the major component in human plasma, several metabolites are formed and excreted.[5] The following table summarizes the quantitative data related to rivaroxaban metabolism in humans.

| Parameter | Value | Reference |

| Metabolic Clearance Contribution | ||

| CYP3A4/5 | ~18% of total elimination | [2] |

| CYP2J2 | ~14% of total elimination | [2] |

| CYP-independent Hydrolysis | ~14% of total elimination | [2] |

| Excretion in Humans (as % of dose) | ||

| Total Renal Excretion | 66% | [3] |

| - Unchanged Rivaroxaban in Urine | 36% | [3] |

| Total Fecal Excretion | 28% | [3] |

| Major Metabolite in Excreta | ||

| M-1 (ring-opened product) | 22% of dose | [1] |

Specific quantitative data for the circulating levels or excretion of diol metabolites (e.g., M-8) in humans as a percentage of the administered dose is not extensively detailed in publicly available literature. However, in vitro studies have elucidated the relative importance of the enzymes involved in the initial hydroxylation steps.

Enzyme Kinetics of Rivaroxaban Hydroxylation

In vitro studies using human liver microsomes and recombinant CYP enzymes have been instrumental in characterizing the kinetics of rivaroxaban hydroxylation. A key study demonstrated the dominant role of CYP2J2 in this process.

| Enzyme | Intrinsic Clearance (CLint) | Reference |

| CYP2J2 | Significantly higher than other CYPs | [1] |

| CYP3A4 | Lower than CYP2J2 | [1] |

| Other CYPs (2D6, 4F3, etc.) | Contribute to a lesser extent | [1] |

The intrinsic clearance of rivaroxaban hydroxylation catalyzed by CYP2J2 was found to be nearly 39-fold higher than that of CYP3A4.[1]

Experimental Protocols

The identification and quantification of rivaroxaban and its metabolites, including diol derivatives, rely on sophisticated analytical techniques and carefully designed experiments.

In Vitro Metabolism Studies

A common experimental workflow to investigate the in vitro metabolism of rivaroxaban is as follows:

Methodology for In Vitro Metabolism Assay using Human Liver Microsomes:

-

Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (or recombinant CYP enzymes), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), MgCl₂, and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, [¹⁴C]rivaroxaban, at a specified concentration.

-

Incubation: The mixture is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped by adding a quenching solvent, such as acetonitrile.

-

Sample Preparation: The quenched samples are centrifuged to pellet the protein.

-

Analysis: The supernatant is collected and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.

Human Radiolabeled Mass Balance Studies

To understand the in vivo metabolic fate, human mass balance studies using radiolabeled rivaroxaban are conducted.

Protocol for a Human [¹⁴C]Rivaroxaban Mass Balance Study:

-

Subject Recruitment: Healthy male volunteers are typically recruited for these studies.

-

Dosing: A single oral dose of [¹⁴C]rivaroxaban is administered.

-

Sample Collection: Blood, urine, and feces are collected at predetermined time points.

-

Radioactivity Measurement: Total radioactivity in plasma, urine, and feces is measured using techniques like liquid scintillation counting.

-

Metabolite Profiling: Plasma, urine, and feces samples are profiled for metabolites using LC-MS/MS with radiochemical detection.

-

Data Analysis: The pharmacokinetic parameters of total radioactivity and unchanged rivaroxaban are calculated. The percentage of the radioactive dose excreted in urine and feces as the parent drug and various metabolites is determined.

LC-MS/MS Method for Quantification

LC-MS/MS is the gold standard for the quantification of rivaroxaban and its metabolites in biological matrices.

General LC-MS/MS Protocol:

-

Sample Preparation: Protein precipitation is a common method for extracting rivaroxaban and its metabolites from plasma samples. An organic solvent like acetonitrile is added to the plasma sample, followed by vortexing and centrifugation.

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. A C18 column is typically used for separation with a gradient elution mobile phase, often consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for rivaroxaban and its hydroxylated metabolites are monitored for quantification.

Conclusion

The formation of diol metabolites is a component of the oxidative metabolism of rivaroxaban in humans, primarily driven by CYP3A4/5 and, most notably, CYP2J2. While unchanged rivaroxaban remains the major circulating entity, a significant portion of the drug undergoes metabolism to various products, including hydroxylated and ring-opened metabolites. The quantitative contribution of the diol formation pathway to the overall elimination of rivaroxaban in vivo requires further specific elucidation. The experimental protocols outlined in this guide, particularly in vitro metabolism studies with human liver microsomes and human radiolabeled mass balance studies, coupled with sensitive LC-MS/MS analytical methods, are essential tools for comprehensively characterizing the metabolic fate of rivaroxaban and other xenobiotics. This detailed understanding is paramount for drug development and ensuring patient safety.

References

- 1. Identifying the Dominant Contribution of Human Cytochrome P450 2J2 to the Metabolism of Rivaroxaban, an Oral Anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.cureus.com [assets.cureus.com]

- 3. The discovery of rivaroxaban: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. fda.gov [fda.gov]

Toxicological Profile of Rivaroxaban Diol Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information regarding the toxicological profile of rivaroxaban and its degradation products. Specific toxicological data for the rivaroxaban diol impurity is limited in the public domain. The experimental protocols and signaling pathways described are based on general toxicological methodologies and the known pharmacology of rivaroxaban, and should be considered illustrative.

Introduction

Rivaroxaban, a direct Factor Xa inhibitor, is a widely prescribed oral anticoagulant. As with any pharmaceutical product, the presence of impurities must be carefully evaluated to ensure patient safety. The this compound impurity (CAS No: 1160170-00-2) is a known process impurity and potential degradant of rivaroxaban.[1][2][3][4] Understanding its toxicological profile is crucial for risk assessment and establishing safe limits in the final drug product. This guide provides a comprehensive overview of the available toxicological information and outlines key experimental approaches for its evaluation.

Chemical Identity

| Characteristic | Value |

| Chemical Name | 5-Chloro-N-({(5S)-3-[4-(3-hydroxy-4-morpholinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide |

| CAS Number | 1160170-00-2 |

| Molecular Formula | C₁₉H₂₀ClN₃O₆S |

Toxicological Assessment of Rivaroxaban and its Degradation Products

While specific studies on the this compound impurity are not extensively reported in publicly accessible literature, studies on the degradation products of rivaroxaban provide valuable insights into potential toxicities. A study investigating the in vitro toxicity of rivaroxaban degradation products in human hepatoblastoma HepG2 cells found a direct relationship between the quantity of alkaline degradation products and increased cytotoxic potential.[5][6] This suggests that impurities formed under such conditions could pose a risk of acute toxicity and genotoxicity.[5][6]

In Vitro Toxicity

In vitro assays are critical for the initial screening of potential toxicities. Based on studies of rivaroxaban's degradation products, the following assays are relevant for assessing the toxicological profile of the diol impurity.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Human hepatoblastoma (HepG2) cells are cultured in appropriate media and seeded into 96-well plates at a density of 5x10⁴ cells/well.[6]

-

Treatment: Cells are exposed to varying concentrations of the this compound impurity for 24 hours.[5]

-

MTT Addition: After incubation, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a further 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Logical Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the in vitro cytotoxicity of this compound impurity.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

-

Cell Preparation: HepG2 cells are treated with the this compound impurity at non-cytotoxic concentrations.

-

Cell Embedding: Treated cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.

-

Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: An electric field is applied, causing the negatively charged, fragmented DNA to migrate towards the anode, forming a "comet" shape.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized using a fluorescence microscope.

-

Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

In Vivo Toxicity

Specific in vivo toxicological data for the this compound impurity is not publicly available. General toxicological studies on rivaroxaban have been conducted in rats and dogs.[7] Findings were generally related to the pharmacological activity of rivaroxaban, such as prolonged coagulation and bleeding.[7] Any in vivo assessment of the diol impurity would likely follow standard regulatory guidelines for impurity qualification.

Signaling Pathways

The primary mechanism of action of rivaroxaban is the direct inhibition of Factor Xa, a key enzyme in the coagulation cascade.[][9] It is plausible that the diol impurity, if it retains structural similarity to the parent compound, could interact with components of this pathway. However, without specific pharmacological data, its effect remains speculative.

Hypothetical Interaction with the Coagulation Cascade

Caption: Potential interaction of this compound impurity with the coagulation cascade.

Summary of Quantitative Data

Currently, there is no publicly available quantitative toxicological data specifically for the this compound impurity. The following table illustrates the type of data that would be generated from the aforementioned toxicological studies.

| Assay | Endpoint | Organism/Cell Line | Result |

| In Vitro Cytotoxicity | IC₅₀ | HepG2 | Data not available |

| In Vitro Genotoxicity | DNA Damage | HepG2 | Data not available |

| Acute In Vivo Toxicity | LD₅₀ | Rat/Mouse | Data not available |

| Repeat-Dose Toxicity | NOAEL | Rat/Dog | Data not available |

Conclusion

The toxicological profile of the this compound impurity is not well-characterized in the public domain. Based on studies of rivaroxaban's degradation products, there is a potential for cytotoxicity and genotoxicity that warrants investigation. A thorough toxicological evaluation, including in vitro and potentially in vivo studies, is necessary to fully characterize the risk associated with this impurity. The experimental protocols and workflows outlined in this guide provide a framework for such an evaluation, which is essential for ensuring the safety and quality of rivaroxaban drug products. Further research and data sharing from manufacturers and regulatory agencies would be beneficial for a complete understanding of the toxicological profile of this and other rivaroxaban impurities.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. glppharmastandards.com [glppharmastandards.com]

- 4. veeprho.com [veeprho.com]

- 5. In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 9. Blog Details [chemicea.com]

The Pharmacokinetics of Rivaroxaban and its Diol Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of rivaroxaban, a direct oral anticoagulant, and its diol metabolite. The information presented is intended to support research, scientific understanding, and drug development efforts in the field of anticoagulation.

Introduction

Rivaroxaban is a highly selective, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its oral administration and predictable pharmacokinetic and pharmacodynamic properties have established it as a key therapeutic agent for the prevention and treatment of thromboembolic disorders.[3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of rivaroxaban and its metabolites is crucial for optimizing its clinical use and for the development of new anticoagulant therapies.

Pharmacokinetics of Rivaroxaban

Rivaroxaban exhibits a well-characterized pharmacokinetic profile with rapid absorption and a predictable dose-response relationship.[5]

Absorption

Following oral administration, rivaroxaban is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 2 to 4 hours.[3][4][6] The absolute bioavailability of the 10 mg dose is high, ranging from 80% to 100%, and is not significantly affected by food.[3][4][6] However, for the 15 mg and 20 mg doses, bioavailability is approximately 66% under fasting conditions and increases to over 80% when taken with food, which enhances absorption.[1][7]

Distribution

Rivaroxaban has a high plasma protein binding of approximately 92-95% in humans, primarily to albumin.[3] This extensive binding contributes to its relatively low volume of distribution at a steady state of about 50 liters, indicating limited distribution into tissues.[3]

Metabolism

Approximately two-thirds of an administered dose of rivaroxaban is metabolized through various pathways.[8] The metabolism occurs via both cytochrome P450 (CYP)-dependent and -independent mechanisms.[1] The major CYP enzymes involved are CYP3A4 and CYP2J2.[1] The primary metabolic transformations involve the oxidative degradation of the morpholinone moiety and hydrolysis of the amide bonds.[1][8][9] Importantly, the circulating metabolites of rivaroxaban are considered to be pharmacologically inactive and are present in plasma at much lower concentrations than the parent drug.[1][8][9]

Excretion

Rivaroxaban is eliminated from the body through multiple pathways. Approximately one-third of the administered dose is excreted unchanged in the urine, primarily via active tubular secretion.[8] The remaining two-thirds are eliminated as inactive metabolites via both renal and fecal/biliary routes.[8][10] The terminal elimination half-life of rivaroxaban is between 5 and 9 hours in healthy young individuals and can be prolonged in the elderly, ranging from 11 to 13 hours.[4]

Quantitative Pharmacokinetic Data for Rivaroxaban

The following tables summarize the key pharmacokinetic parameters of rivaroxaban in healthy adult subjects.

Table 1: Absorption and Distribution Parameters of Rivaroxaban

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [3][4][6] |

| Bioavailability (10 mg dose) | 80% - 100% | [3][4][6] |

| Bioavailability (15 mg & 20 mg, with food) | >80% | [1][7] |

| Plasma Protein Binding | 92% - 95% | [3] |

| Volume of Distribution (Vd) | ~50 L | [3] |

Table 2: Elimination Parameters of Rivaroxaban

| Parameter | Value (Young Adults) | Value (Elderly) | Reference |

| Elimination Half-life (t½) | 5 - 9 hours | 11 - 13 hours | [4] |

| Renal Excretion (unchanged) | ~33% | ~33% | [8] |

| Metabolic Clearance | ~67% | ~67% | [8] |

Pharmacokinetics of the Rivaroxaban Diol Metabolite

The oxidative degradation of the morpholinone ring of rivaroxaban leads to the formation of several metabolites, including a diol metabolite, often referred to in literature as M-2.[1][9] This metabolic pathway is a significant contributor to the overall clearance of rivaroxaban.

Formation and Characteristics

The diol metabolite is formed through CYP-mediated oxidation. While its chemical structure has been identified, specific, quantitative pharmacokinetic data for the diol metabolite in humans, such as its Cmax, AUC, and elimination half-life, are not extensively reported in publicly available literature.[11][12] The focus of most pharmacokinetic studies has been on the parent compound, rivaroxaban, as its metabolites are considered minor contributors to the overall pharmacological effect and are not pharmacologically active.[1][8][9]

Table 3: Pharmacokinetic Profile of this compound Metabolite (M-2)

| Parameter | Value | Reference |

| Cmax | Not explicitly reported in humans | - |

| AUC | Not explicitly reported in humans | - |

| Elimination Half-life (t½) | Not explicitly reported in humans | - |

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from studies employing validated bioanalytical methods. A typical experimental protocol for a rivaroxaban pharmacokinetic study in humans involves the following key steps:

-

Study Design: A single- or multiple-dose, open-label, crossover, or parallel-group study in healthy volunteers or a specific patient population.

-

Drug Administration: Oral administration of a specific dose of rivaroxaban.

-

Sample Collection: Serial blood samples are collected at predefined time points post-dose. Urine and feces may also be collected to assess excretion.

-

Sample Processing: Plasma is separated from blood samples and stored frozen until analysis.

-

Bioanalysis: Rivaroxaban concentrations in plasma and other matrices are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[13]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental or compartmental analysis.[5]

Visualizations

Rivaroxaban Metabolic Pathway

Caption: Metabolic pathway of rivaroxaban.

Experimental Workflow for a Rivaroxaban Pharmacokinetic Study

Caption: A typical experimental workflow.

Conclusion

Rivaroxaban possesses a predictable pharmacokinetic profile characterized by rapid absorption, high bioavailability (especially when taken with food for higher doses), and elimination through both renal and metabolic pathways. While the formation of a diol metabolite via oxidative degradation is a key metabolic route, this and other metabolites are pharmacologically inactive and present at low plasma concentrations. Consequently, the anticoagulant effect of rivaroxaban is almost entirely attributable to the parent drug. Further research focusing on the detailed pharmacokinetic profiling of individual metabolites could provide a more complete understanding of rivaroxaban's disposition, although the clinical relevance of such findings may be limited given their lack of pharmacological activity.

References

- 1. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rivaroxaban - Wikipedia [en.wikipedia.org]

- 3. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetic and pharmacodynamic profile of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Population pharmacokinetics and pharmacodynamics of rivaroxaban in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Drug Monograph: Rivaroxaban (Xarelto) [ebmconsult.com]

- 8. Metabolism and excretion of rivaroxaban, an oral, direct factor Xa inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. inoncology.es [inoncology.es]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. schd-shimadzu.com [schd-shimadzu.com]

- 13. Safety, pharmacokinetics and pharmacodynamics of single/multiple doses of the oral, direct Factor Xa inhibitor rivaroxaban in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

Rivaroxaban Diol Reference Standard: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Rivaroxaban diol reference standard, a critical tool for researchers, scientists, and drug development professionals. This document outlines the metabolic formation of this compound, its chemical properties, and detailed methodologies for its use in analytical applications.

Introduction to Rivaroxaban and its Metabolism

Rivaroxaban is an orally administered, direct inhibitor of Factor Xa, a crucial enzyme in the blood coagulation cascade. By selectively and reversibly blocking Factor Xa, Rivaroxaban effectively reduces thrombin generation and prevents the formation of blood clots. It is widely prescribed for the prevention and treatment of various thromboembolic disorders.[1]

The metabolism of Rivaroxaban is a complex process primarily occurring in the liver. It involves cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2J2, as well as CYP-independent mechanisms.[2] The main metabolic pathways include the oxidative degradation of the morpholinone moiety and the hydrolysis of amide bonds.[3][4] These biotransformations lead to the formation of several metabolites, one of which is the this compound metabolite. While Rivaroxaban is the primary active component in plasma, understanding its metabolites is crucial for comprehensive pharmacokinetic and safety profiling.[2]

This compound Reference Standard: Chemical Properties

The this compound reference standard is an essential analytical tool for the accurate identification and quantification of this metabolite in various biological matrices. Its availability from commercial suppliers ensures the reliability and reproducibility of research findings.

| Property | Value |

| Chemical Name | 5-chloro-N-[[(5S)-3-[4-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

| CAS Number | 1160170-00-2 |

| Molecular Formula | C₁₉H₂₀ClN₃O₆S |

| Molecular Weight | 453.9 g/mol |

Metabolic Pathway of Rivaroxaban to this compound

The formation of this compound is a result of the oxidative degradation of the morpholinone ring of the parent drug. This metabolic conversion is a key aspect of Rivaroxaban's biotransformation.

Caption: Metabolic conversion of Rivaroxaban to its diol metabolite.

Experimental Protocols for Analytical Quantification

The accurate quantification of this compound is essential for pharmacokinetic studies and impurity profiling. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[1][5][6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A simple and effective liquid-liquid extraction method can be used to isolate Rivaroxaban and its metabolites from plasma samples.

-

To 200 µL of human plasma, add 50 µL of an internal standard solution (e.g., Rivaroxaban-d4).

-

Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating RP-HPLC method is crucial for separating Rivaroxaban from its impurities and degradation products.[7][8][9][10]

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (55:45 v/v) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 40°C |

| Detection | UV at 249 nm |

| Injection Volume | 20 µL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity for the quantification of Rivaroxaban and its metabolites in biological matrices.[5][6][11]

| Parameter | Condition |

| Chromatographic Column | C18 (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[5] |

| Mobile Phase A | 10 mmol/L ammonium acetate with 0.1% formic acid in water[5] |

| Mobile Phase B | 0.1% formic acid in acetonitrile[5] |

| Flow Rate | 0.4 mL/min (using a gradient elution)[5] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Mass Spectrometer | Triple Quadrupole |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

Note: Specific MRM transitions for this compound and a suitable internal standard would need to be optimized.

Method Validation

Any analytical method for the quantification of this compound should be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[12]

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 85-115% (90-110% for QC samples) |

| Precision (%RSD) | ≤ 15% (≤ 10% for QC samples) |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |

Synthesis of this compound

While detailed synthesis protocols for Rivaroxaban are available, specific methods for the synthesis of the diol metabolite are less commonly published and are often proprietary.[13][14][15][16][17] The synthesis would likely involve the modification of a suitable Rivaroxaban intermediate or the parent drug itself through targeted oxidation or hydroxylation reactions. The purification of the synthesized diol would typically be achieved through chromatographic techniques.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a research setting.

Caption: Workflow for the quantification of this compound in plasma.

Conclusion

The this compound reference standard is an indispensable tool for the comprehensive study of Rivaroxaban's metabolism and for ensuring the quality and safety of the drug product. The analytical methods and workflows described in this guide provide a solid foundation for researchers to accurately quantify this important metabolite. Adherence to validated protocols and the use of certified reference standards are paramount for generating reliable and reproducible scientific data.

References

- 1. japsonline.com [japsonline.com]

- 2. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inoncology.es [inoncology.es]

- 4. In vitro metabolism of rivaroxaban, an oral, direct factor Xa inhibitor, in liver microsomes and hepatocytes of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Developing LC-MS/MS methods to quantify rivaroxabanin human plasma and urine: Application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® [mdpi.com]

- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 9. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. nbinno.com [nbinno.com]

- 15. goldncloudpublications.com [goldncloudpublications.com]

- 16. Blog Details [chemicea.com]

- 17. Bot Verification [rasayanjournal.co.in]

The Role of Rivaroxaban Diol in Anticoagulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rivaroxaban is a potent, direct Factor Xa (FXa) inhibitor widely used for the prevention and treatment of thromboembolic disorders. Its efficacy is primarily attributed to the parent compound. Rivaroxaban undergoes extensive metabolism, leading to the formation of several metabolites. This technical guide delves into the current understanding of the role of its metabolites, specifically addressing "Rivaroxaban diol," in the context of anticoagulation. Based on a comprehensive review of existing literature, there is no evidence to suggest that this compound or other major metabolites of Rivaroxaban possess significant pharmacological activity.[1][2][3][4] Unchanged Rivaroxaban is the predominant active moiety in plasma.[1][4] This guide summarizes the metabolic pathways of Rivaroxaban, clarifies the current knowledge on the activity of its metabolites, and provides detailed protocols for key in vitro assays used to assess anticoagulant effects.

Rivaroxaban Metabolism and the Status of its Metabolites

Rivaroxaban is metabolized in the liver through three main pathways:

-

Oxidative degradation of the morpholinone moiety : This is the major metabolic route and is mediated by cytochrome P450 enzymes, primarily CYP3A4 and CYP2J2.[5][6][7]

-

Hydrolysis of the central amide bond .

-

Hydrolysis of the lactam amide bond in the morpholinone ring .

These processes lead to the formation of various metabolites. However, studies have consistently shown that unchanged Rivaroxaban is the major pharmacologically active compound found in human plasma.[1][4] Extensive in vitro and in vivo studies have not detected any major or pharmacologically active circulating metabolites.[1][2][3] While the term "this compound" is not prominently featured in major metabolic studies of Rivaroxaban, it is understood to be one of the potential metabolic products. The collective evidence strongly indicates that the metabolites of Rivaroxaban, including any diol derivatives, do not contribute significantly to its anticoagulant effect.

Quantitative Data on Anticoagulant Activity

A thorough literature search did not yield any quantitative data on the anticoagulant activity of this compound. The consistent finding is that the metabolites are pharmacologically inactive. The following table reflects this lack of reported activity.

| Compound | Target | IC50 (nM) | Prothrombin Time (PT) Prolongation | Activated Partial Thromboplastin Time (aPTT) Prolongation | Reference |

| Rivaroxaban | Factor Xa | 0.7 | Dose-dependent | Dose-dependent | [8] |

| This compound | Factor Xa | No data available | No data available | No data available | Data not found in published literature. |

| Other Metabolites | Factor Xa | Reported as inactive | Not reported to be significant | Not reported to be significant | [1][2][3][4] |

Signaling Pathways and Experimental Workflows

Rivaroxaban's Mechanism of Action

Rivaroxaban directly and competitively inhibits Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting FXa, Rivaroxaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing thrombin generation and subsequent fibrin clot formation.

Rivaroxaban Metabolism Workflow

The metabolic fate of Rivaroxaban involves several pathways, primarily hepatic, leading to inactive metabolites that are then excreted.

Experimental Protocols

The anticoagulant activity of compounds like Rivaroxaban and its potential metabolites is assessed using a panel of in vitro coagulation assays.

Chromogenic Anti-Factor Xa Assay

This assay directly measures the inhibition of Factor Xa.

Principle: A known amount of Factor Xa is added to a plasma sample containing the test compound. The residual, uninhibited Factor Xa cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.[9][10]

Methodology:

-

Sample Preparation: Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood.

-

Calibration Curve: A standard curve is generated using plasma samples spiked with known concentrations of Rivaroxaban.

-

Assay Procedure:

-

Incubate the test plasma sample (or calibrator) with a reagent containing a known excess of Factor Xa.

-

Add a chromogenic substrate specific for Factor Xa.

-

Measure the rate of color development at 405 nm using a spectrophotometer.

-

-

Data Analysis: The concentration of the inhibitor in the test sample is determined by interpolating its absorbance value against the calibration curve.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.

Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to citrated plasma, initiating coagulation via the extrinsic pathway. The time taken for a fibrin clot to form is measured.[11][12][13][14]

Methodology:

-

Sample Preparation: Use citrated platelet-poor plasma.

-

Assay Procedure:

-

Pre-warm the plasma sample to 37°C.

-

Add a pre-warmed thromboplastin-calcium reagent to the plasma.

-

Simultaneously start a timer.

-

Record the time in seconds for the formation of a visible fibrin clot. This can be done manually or using an automated coagulometer.[15]

-

-

Data Analysis: Results are reported in seconds. While often converted to an International Normalized Ratio (INR) for monitoring warfarin, for direct FXa inhibitors, the raw clotting time in seconds is more informative.[16][17][18][19]

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.[20][21][22][23]

Methodology:

-

Sample Preparation: Use citrated platelet-poor plasma.

-

Assay Procedure:

-

Incubate the plasma sample with an aPTT reagent (containing an activator and phospholipids) at 37°C for a specified time (e.g., 3-5 minutes).[22]

-

Add a pre-warmed calcium chloride solution to the mixture and simultaneously start a timer.

-

Measure the time in seconds for a fibrin clot to form.

-

-

Data Analysis: The result is reported in seconds.

Experimental Workflow for Metabolite Activity Screening

The following workflow can be employed to screen metabolites for anticoagulant activity.

Conclusion

The anticoagulant effect of Rivaroxaban is unequivocally attributed to the parent drug's direct inhibition of Factor Xa. While Rivaroxaban undergoes significant metabolism, the resulting metabolites, including potential diol derivatives, are considered pharmacologically inactive and do not contribute to the drug's therapeutic effect. For research and drug development professionals, the focus should remain on the pharmacokinetics and pharmacodynamics of the parent Rivaroxaban molecule. The provided experimental protocols for key coagulation assays serve as a foundation for the in vitro assessment of direct Factor Xa inhibitors. Future research into Rivaroxaban's metabolic profile should continue to confirm the lack of activity of its metabolites to ensure a complete understanding of its disposition and safety profile.

References

- 1. inoncology.es [inoncology.es]

- 2. Pharmacokinetic and pharmacodynamic evaluation of rivaroxaban: considerations for the treatment of venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Co-administration of rivaroxaban with drugs that share its elimination pathways: pharmacokinetic effects in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Identifying the Dominant Contribution of Human Cytochrome P450 2J2 to the Metabolism of Rivaroxaban, an Oral Anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The discovery of rivaroxaban: translating preclinical assessments into clinical practice [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 9. endotell.ch [endotell.ch]

- 10. Anti-Xa Assays [practical-haemostasis.com]

- 11. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 12. Prothrombin Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 13. labcorp.com [labcorp.com]

- 14. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 15. atlas-medical.com [atlas-medical.com]

- 16. droracle.ai [droracle.ai]

- 17. Activated Partial Thromboplastin Time or Prothrombin Time Prolongation During Rivaroxaban Administration: Clinical Risk Factors and Outcomes Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prolongation of prothrombin time in the presence of rivaroxaban: is this the only cause? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 21. linear.es [linear.es]

- 22. atlas-medical.com [atlas-medical.com]

- 23. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]

The Enzymatic Conversion of Rivaroxaban to its Diol Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract